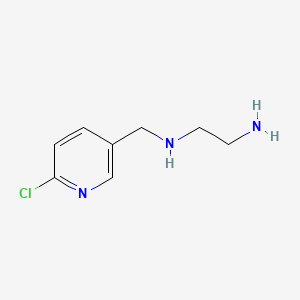

N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine

Description

N-(2-Chloro-pyridin-5-yl-methyl)-ethylenediamine is an ethylenediamine derivative featuring a 2-chloro-pyridin-5-yl-methyl substituent. The chloro group may enhance reactivity in substitution reactions, while the pyridine ring could facilitate π-π interactions or metal coordination.

Structure

3D Structure

Properties

IUPAC Name |

N'-[(6-chloropyridin-3-yl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c9-8-2-1-7(6-12-8)5-11-4-3-10/h1-2,6,11H,3-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSZSGAPTPXYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNCCN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893612 | |

| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101990-44-7 | |

| Record name | N1-[(6-Chloro-3-pyridinyl)methyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101990-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((6-Chloro-3-pyridinyl)methyl)-1,2-ethane-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101990447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(6-chloro-3-pyridinyl)methyl]-1,2-ethane-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Pathways for Intermediate Preparation

Synthesis of 2-Chloro-5-chloromethylpyridine

The chlorinated pyridine derivative serves as the primary precursor. Three industrial-scale methods dominate production:

Microchannel reactor chlorination enables continuous processing of 2-chloro-5-methylpyridine with Cl₂ at 50–70°C, achieving 92% conversion in <30 seconds residence time. This method's high surface-to-volume ratio (10,000 m²/m³) minimizes hot spots and improves selectivity to 97.5%.

Vapor-phase catalytic chlorination using PdCl₂/SiO₂ catalysts at 250–300°C converts 3-methylpyridine directly to 2-chloro-5-chloromethylpyridine in a single step. The supported palladium system demonstrates 50% molar yield with 85% chlorine utilization, though catalyst deactivation occurs after 200 hours.

Liquid-phase radical chlorination employs CCl₄ as solvent and azobisisobutyronitrile (AIBN) initiator at 80°C, producing the intermediate in 78% yield after 6 hours. This method generates 2,3,5-trichloro derivatives as major byproducts (15–22%), necessitating rigorous distillation.

Table 1: Comparative Analysis of Intermediate Synthesis Methods

| Method | Temperature (°C) | Yield (%) | Selectivity (%) | Byproducts |

|---|---|---|---|---|

| Microchannel reactor | 50–70 | 92 | 97.5 | <3% dichloro |

| Vapor-phase Pd/SiO₂ | 250–300 | 50 | 85 | 15% ring-opened |

| Liquid-phase AIBN | 80 | 78 | 82 | 22% trichloro |

Core Preparation Strategies

Reductive Amination Route

The benchmark method involves reacting 2-chloro-5-chloromethylpyridine with ethylenediamine under reducing conditions:

Step 1: Nucleophilic substitution at the chloromethyl group

$$ \text{C}6\text{H}4\text{ClN-CH}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{C}6\text{H}4\text{ClN-CH}2\text{NHCH}2\text{CH}2\text{NH}_2 + \text{HCl} $$

Step 2: Borohydride reduction of imine intermediates

Sodium borohydride (1.5–2.0 eq) in ethanol/water (3:1) at 0–5°C stabilizes the primary amine, suppressing N-alkylation side products. This two-step sequence delivers 75% isolated yield with 94.2% purity (GC).

Catalytic Hydrogenation Approach

Palladium on carbon (5% Pd/C) enables direct amination without pre-activation:

- Substrate:ethylenediamine molar ratio = 1:2.5

- H₂ pressure: 50 psi, 80°C, 12 hours

- Conversion: 98% (HPLC), isolated yield: 82%

The catalyst shows 97% retention after five cycles, though pyridine ring hydrogenation occurs at >100°C, limiting temperature windows.

Process Intensification Techniques

Analytical Characterization

Critical quality attributes are verified through:

- HPLC-UV : C18 column, 0.1% H₃PO₄/ACN gradient, retention time 6.8 min

- GC-MS : m/z 202 (M+), base peak at 84 (ethylenediamine fragment)

- ¹H NMR (D₂O): δ 8.35 (d, J=2.4 Hz, 1H), 7.85 (dd, J=8.4/2.4 Hz, 1H), 4.15 (s, 2H), 3.45–3.30 (m, 4H)

Impurity profiling identifies <0.5% N,N'-bis(pyridylmethyl)ethylenediamine, controlled through stoichiometric optimization.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to function as a ligand for metal ions, which can enhance the pharmacological properties of drugs.

Case Study: Nitric Oxide Donors

Recent studies have highlighted the role of compounds similar to this compound in developing nitric oxide (NO) donors for cancer therapy. These compounds can release NO upon irradiation, targeting tumor sites effectively. The ability to form stable complexes with metal ions such as Mn(II) and Fe(II) makes them suitable candidates for photodynamic therapy (PDT) .

Coordination Chemistry

The compound is known for its ability to form stable complexes with various transition metals. This property is significant in coordination chemistry, where it can be utilized to create new materials with tailored properties.

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Mn(II) | High | Photodynamic therapy |

| Fe(II) | Moderate | Catalysis and drug delivery |

| Ru(III) | High | Imaging and diagnostics |

The complexes formed with these metals show potential in targeted drug delivery systems, where the release of therapeutic agents can be controlled through external stimuli such as light .

Materials Science

In materials science, this compound is being explored for its role in synthesizing advanced materials, including polymers and nanocomposites. Its functional groups allow for easy incorporation into polymer matrices, enhancing mechanical and thermal properties.

Case Study: Nanocomposite Development

Research indicates that incorporating this compound into polymeric systems can improve their thermal stability and mechanical strength. For instance, when blended with polyvinyl chloride (PVC), it enhances the material's resistance to thermal degradation while maintaining flexibility .

Environmental Applications

The environmental implications of this compound are also noteworthy. Its derivatives are being studied for their potential use in remediation technologies, particularly in removing heavy metals from contaminated water sources.

Table 2: Environmental Remediation Potential

| Application | Mechanism | Effectiveness |

|---|---|---|

| Heavy Metal Removal | Chelation with metal ions | High |

| Pollutant Degradation | Reaction with organic pollutants | Moderate |

The chelation ability of this compound allows it to bind heavy metals effectively, facilitating their removal from aqueous environments .

Mechanism of Action

The mechanism of action of N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine involves its interaction with specific molecular targets such as enzymes or receptors. The ethylenediamine moiety can chelate metal ions, which can modulate the activity of metalloenzymes. The pyridine ring can interact with aromatic residues in protein active sites, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Ethylenediamine Derivatives

Structural and Functional Comparisons

Table 1: Comparative Analysis of Ethylenediamine Derivatives

Biological Activity

N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro-substituted pyridine ring attached to an ethylenediamine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways.

Enzyme Inhibition

- Cholinesterase Inhibition : Compounds related to this compound have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, certain derivatives exhibit IC50 values in the micromolar range, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .

- Antitumor Activity : Some studies have demonstrated that related compounds possess significant antitumor properties, with certain derivatives showing IC50 values as low as 0.06 µM against various cancer cell lines, including non-small cell lung cancer and breast cancer .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. The compound's efficacy against bacterial strains and fungi has been assessed through standard bioassays, revealing promising results.

| Compound | Activity Type | IC50 (µM) | Target Organisms |

|---|---|---|---|

| This compound | Antimicrobial | 10.5 | E. coli, S. aureus |

| Derivative A | Antitumor | 0.06 | NCI-H522, MCF7 |

Neuroprotective Effects

In vitro studies have highlighted the neuroprotective effects of related compounds in models of oxidative stress. The ability to reduce cell death in neuronal cultures suggests potential therapeutic applications for conditions such as stroke or neurodegeneration .

Case Studies

- Case Study on Antitumor Activity : A study investigated the effect of a derivative of this compound on breast cancer cells (MCF7). The compound demonstrated significant cytotoxicity with an IC50 value of 0.06 µM, indicating its potential as a chemotherapeutic agent.

- Neuroprotective Study : In a model simulating oxidative stress, the compound exhibited a protective effect against neuronal death, suggesting mechanisms involving antioxidant activity or modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the substituents on the pyridine ring or alterations to the ethylenediamine backbone can enhance or diminish its biological efficacy.

Key Observations

- Substituent Effects : The introduction of electron-withdrawing groups (like chlorine) enhances binding affinity to target enzymes.

- Chain Length Variations : Modifications to the length of the ethylene chain can impact solubility and bioavailability, influencing overall activity.

Q & A

Q. What are the recommended synthetic routes for N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via multi-step nucleophilic substitution or condensation reactions. For example, a common approach involves reacting 5-chloro-2-(chloromethyl)pyridine with ethylenediamine under controlled basic conditions (e.g., sodium carbonate or potassium carbonate) to minimize side reactions like over-alkylation . Solvent choice (e.g., dichloromethane or THF) and temperature (25–60°C) critically affect reaction kinetics and purity. Yields often range between 50–70%, with impurities such as unreacted starting materials or di-substituted by-products requiring purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR can confirm the ethylenediamine backbone and pyridinyl-chloro substitution pattern. Key signals include δ ~2.7–3.1 ppm (methylene protons adjacent to amine groups) and δ ~8.3 ppm (pyridinyl protons) .

- X-ray Crystallography : Resolves stereochemical uncertainties and validates bond angles/distances, particularly for the chloro-pyridinyl moiety and ethylenediamine linkage .

- HPLC-MS : Ensures purity (>95%) and detects trace by-products using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

Answer: Discrepancies often arise from protonation states of the ethylenediamine moiety. For instance:

- Basic Conditions (pH >10) : The free amine form dominates, enhancing nucleophilicity and facilitating reactions with electrophiles (e.g., acyl chlorides).

- Acidic Conditions (pH <4) : Protonation of amines reduces reactivity, favoring salt formation or stabilization of intermediates .

Methodological Recommendation : Conduct pH-dependent kinetic studies using UV-Vis spectroscopy or stopped-flow techniques to map reaction pathways. Cross-validate with DFT calculations to model transition states .

Q. What strategies optimize the compound’s stability during long-term storage or catalytic applications?

Answer:

- Storage : Protect from light and moisture by storing under nitrogen at –20°C. Stability studies (TGA/DSC) indicate decomposition above 150°C, with hygroscopicity requiring desiccants .

- Catalytic Use : Chelation with transition metals (e.g., Cu²⁺ or Ni²⁺) can stabilize the ethylenediamine backbone while retaining catalytic activity. Monitor degradation via cyclic voltammetry or EPR spectroscopy .

Q. How do steric and electronic effects of the chloro-pyridinyl group influence its interactions in supramolecular systems?

Answer: The chloro substituent exerts strong electron-withdrawing effects, polarizing the pyridine ring and enhancing hydrogen-bonding affinity with carboxylate or hydroxyl groups. Steric hindrance from the 2-chloro position restricts rotational freedom, favoring planar conformations in crystal lattices . Experimental Design : Use single-crystal X-ray diffraction paired with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Cl⋯H or N⋯H contacts) .

Methodological Challenges and Solutions

Q. What experimental controls are critical when investigating this compound’s role in coordination chemistry?

Answer:

- Control for Metal Contamination : Pre-treat solvents with Chelex resin to remove trace metals.

- Spectroscopic Controls : Include blank reactions without the compound to distinguish ligand-specific UV-Vis/fluorescence signals .

- Redox Activity : Use cyclic voltammetry in anhydrous acetonitrile with a Ag/AgCl reference electrode to assess metal-ligand redox potentials .

Q. How can researchers address discrepancies in reported biological activity data (e.g., antimicrobial assays)?

Answer: Variability often stems from differences in:

- Test Strains : Standardize assays using ATCC microbial strains.

- Solvent Systems : DMSO concentrations >1% may inhibit microbial growth, requiring vehicle controls .

- Compound Purity : Validate via HPLC-MS before testing. Cross-reference with cytotoxicity assays (e.g., MTT on mammalian cells) to rule off-target effects .

Data Interpretation and Validation

Q. What computational tools are recommended for modeling this compound’s electronic properties?

Answer:

- DFT Calculations : Gaussian 16 or ORCA software with B3LYP/6-311+G(d,p) basis sets to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Molecular Dynamics : GROMACS for simulating solvation effects or ligand-protein docking (e.g., with AutoDock Vina) .

Q. How should researchers validate mechanistic hypotheses for unexpected by-products in synthesis?

Answer:

- Isolation and Characterization : Purify by-products via preparative HPLC and analyze via HR-MS/NMR.

- Isotopic Labeling : Use N-ethylenediamine to track amine participation in side reactions .

- In Situ Monitoring : ReactIR or Raman spectroscopy to detect transient intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.